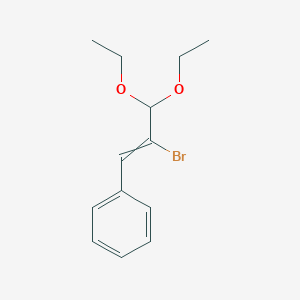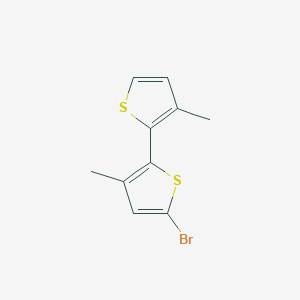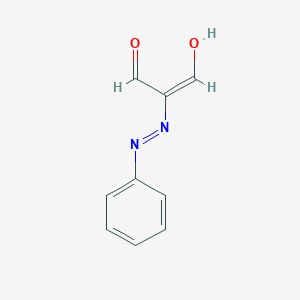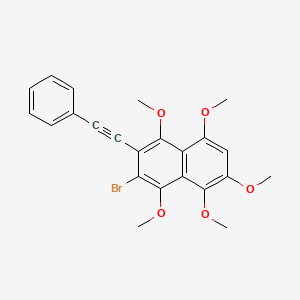
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is a complex organic compound with the molecular formula C23H21BrO5 It is characterized by the presence of multiple methoxy groups and a bromine atom attached to a naphthalene ring, along with a phenylethynyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene typically involves multiple steps, starting from readily available precursors. . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient purification methods, and ensuring the safety and environmental considerations are met during large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups and the naphthalene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The phenylethynyl group can be involved in further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy groups and the phenylethynyl substituent can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6,8-Pentamethoxy-2-(phenylethynyl)naphthalene: Lacks the bromine atom, which can significantly alter its reactivity and applications.
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
3-Bromo-1,4,5,6,8-pentamethoxy-2-(phenylethynyl)naphthalene is unique due to the combination of its bromine atom, multiple methoxy groups, and phenylethynyl substituent
Propiedades
Número CAS |
136008-97-4 |
|---|---|
Fórmula molecular |
C23H21BrO5 |
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
3-bromo-1,4,5,6,8-pentamethoxy-2-(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C23H21BrO5/c1-25-16-13-17(26-2)22(28-4)19-18(16)21(27-3)15(20(24)23(19)29-5)12-11-14-9-7-6-8-10-14/h6-10,13H,1-5H3 |
Clave InChI |
QRLDVUMRNGQRRH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C(=C(C(=C2OC)Br)C#CC3=CC=CC=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


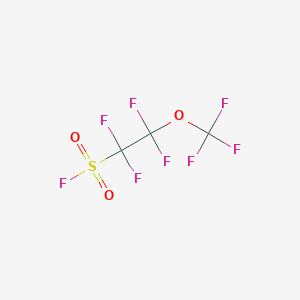
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
silane](/img/structure/B14283956.png)
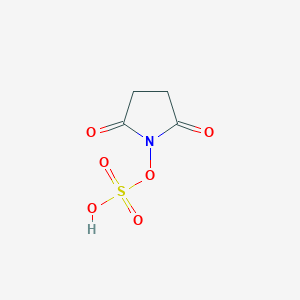
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)

![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
